molecular formula C13H21B B14531544 Diethyl(1-phenylpropyl)borane CAS No. 62497-98-7

Diethyl(1-phenylpropyl)borane

Cat. No.: B14531544
CAS No.: 62497-98-7
M. Wt: 188.12 g/mol
InChI Key: WVTKDXQGZUCCPX-UHFFFAOYSA-N
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Description

Diethyl(1-phenylpropyl)borane is an organoboron compound with the chemical formula C13H21B. It is a member of the borane family, which are compounds containing boron and hydrogen. Organoboron compounds are widely used in organic synthesis due to their unique reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl(1-phenylpropyl)borane can be synthesized through the hydroboration of 1-phenylpropene with diethylborane. The reaction typically involves the addition of diethylborane to 1-phenylpropene in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl(1-phenylpropyl)borane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl(1-phenylpropyl)borane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron compounds.

    Biology: Organoboron compounds, including this compound, are studied for their potential use in drug delivery and as enzyme inhibitors.

    Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).

    Industry: It is used in the synthesis of polymers and materials with unique properties

Mechanism of Action

The mechanism of action of Diethyl(1-phenylpropyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound has an empty p-orbital, making it a good Lewis acid. This allows it to interact with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, the boron atom adds to the carbon-carbon double bond, forming a boron-carbon bond and a hydrogen-carbon bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of boron with the stability provided by the phenyl and ethyl groups. This makes it particularly useful in selective organic transformations and as a precursor for more complex organoboron compounds .

Properties

CAS No.

62497-98-7

Molecular Formula

C13H21B

Molecular Weight

188.12 g/mol

IUPAC Name

diethyl(1-phenylpropyl)borane

InChI

InChI=1S/C13H21B/c1-4-13(14(5-2)6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3

InChI Key

WVTKDXQGZUCCPX-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)C(CC)C1=CC=CC=C1

Origin of Product

United States

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